Chroman-6-sulfonyl chloride

Descripción

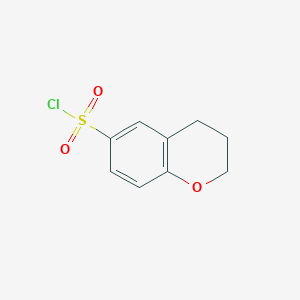

Chroman-6-sulfonyl chloride is a sulfonyl chloride derivative of chroman (3,4-dihydro-2H-1-benzopyran), characterized by a sulfonyl chloride (-SO₂Cl) group at the 6-position of the chroman ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized compounds . This compound is commercially available (e.g., from CymitQuimica), though specific synthetic protocols and applications require further exploration .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWYZRQBPOAOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640593 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-11-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorosulfonation Using Chlorosulfonic Acid

The most widely reported and effective method for synthesizing 2,2,5,7,8-pentamethylthis compound involves the reaction of 2,2,5,7,8-pentamethylchroman with chlorosulfonic acid (ClSO3H) in a suitable solvent, commonly chloroform (CHCl3) . The reaction proceeds as follows:

- The chroman substrate is dissolved in chloroform.

- Chlorosulfonic acid is added slowly under controlled temperature conditions (often at or below room temperature to minimize side reactions).

- The reaction mixture is stirred for a period sufficient to complete sulfonation, typically a few hours.

- The product, 2,2,5,7,8-pentamethylthis compound, is isolated by standard work-up procedures including washing, drying, and purification.

Yield: Approximately 53% yield has been reported for this method, indicating moderate efficiency that may be optimized by controlling reaction parameters such as temperature, reagent stoichiometry, and reaction time.

Reaction Conditions and Parameters

| Parameter | Typical Value / Condition |

|---|---|

| Starting material | 2,2,5,7,8-pentamethylchroman |

| Sulfonating agent | Chlorosulfonic acid (ClSO3H) |

| Solvent | Chloroform (CHCl3) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to several hours |

| Yield | ~53% |

| Purification | Washing, drying, recrystallization |

Industrial Scale Considerations

Industrial synthesis follows a similar route but emphasizes:

- Use of high-purity reagents to prevent impurities that could affect downstream applications.

- Precise temperature and pressure control to maximize yield and reproducibility.

- Optimization of solvent volumes and reaction times to improve throughput and minimize waste.

Mechanistic Insights and Reaction Analysis

- The sulfonation step involves electrophilic aromatic substitution where chlorosulfonic acid introduces the sulfonyl chloride group at the 6-position.

- The presence of methyl groups at 2,2,5,7,8 positions on the chroman ring enhances steric hindrance, which stabilizes the molecule and reduces side reactions during sulfonylation.

- The sulfonyl chloride moiety formed is highly reactive toward nucleophiles, enabling further functionalization such as sulfonamide formation.

Comparative Data and Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C14H19ClO3S |

| Molecular weight | 302.82 g/mol |

| Density | 1.205 g/cm³ |

| Boiling point | 410.9 °C at 760 mmHg |

| Flash point | 202.3 °C |

| Vapor pressure | 1.39 × 10⁻⁶ mmHg at 25 °C |

| Surface tension | 37.3 dyne/cm |

| Enthalpy of vaporization | 63.75 kJ/mol |

These physical properties are consistent with a stable sulfonyl chloride derivative suitable for use in organic synthesis.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation with ClSO3H | 2,2,5,7,8-pentamethylchroman, ClSO3H, CHCl3, 0 °C to RT | ~53 | Most common; moderate yield; industrially scalable |

| Catalytic methods (POCl3, Pd catalysts) | Used in chromone synthesis, not directly for sulfonyl chloride | N/A | Not directly applicable but relevant for related chroman derivatives |

Research Findings and Practical Considerations

- The sulfonyl chloride group introduced by chlorosulfonic acid is highly reactive, necessitating careful handling and purification to avoid hydrolysis.

- The pentamethyl substitution pattern on the chroman ring confers enhanced stability to the sulfonyl chloride, making it suitable for use as a protective group in peptide synthesis.

- Optimizing reaction parameters such as temperature, solvent choice, and reagent purity can improve yield and reduce side products.

- The compound’s stability under acidic and basic conditions is advantageous for complex synthetic sequences.

Análisis De Reacciones Químicas

Substitution Reactions

Chroman-6-sulfonyl chloride undergoes nucleophilic substitution reactions with amines, alcohols, and activated methylene compounds to form sulfonamides, sulfonic esters, and fused heterocycles.

Table 1: Substitution Reactions of this compound

Examples :

-

Reaction with anilines produces sulfonamides, as demonstrated in the synthesis of anti-diabetic agents (IC₅₀ = 0.008–1.76 μM against α-amylase) .

-

Activated methylene compounds (e.g., cyanoacetanilides) form 2-iminochromene-3-carboxamide derivatives under reflux with ammonium acetate .

Oxidation and Reduction

The sulfonyl chloride group participates in redox transformations, though these reactions are less common in synthetic applications.

Key Pathways:

-

Oxidation : Treatment with H₂O₂ or NaClO₂ converts the sulfonyl chloride to sulfonic acids, though this is typically avoided due to competing hydrolysis .

-

Reduction : NaBH₄ reduces the sulfonyl chloride to sulfinic acids, but this pathway is rarely utilized .

Hydrolysis and Stability

This compound is moisture-sensitive, undergoing hydrolysis to chroman-6-sulfonic acid in aqueous environments.

Table 2: Hydrolysis Kinetics

| Solvent | Temperature | Half-life | Product |

|---|---|---|---|

| H₂O | 25°C | 2–4 hours | Chroman-6-sulfonic acid |

| Dry DCM | 25°C | >1 week | Stable |

Safety Note : Hydrolysis releases HCl gas, requiring handling under inert conditions .

Comparative Reactivity

This compound exhibits distinct reactivity compared to positional isomers (e.g., chroman-4-sulfonyl chloride) due to steric and electronic effects of the chroman ring.

Table 3: Reactivity Comparison with Isomers

| Isomer Position | Reaction Rate with Aniline* | Preferred Applications |

|---|---|---|

| 6 | 1.0 (reference) | Sulfonamide drug intermediates |

| 4 | 0.7 | Polymer additives |

| 8 | 0.5 | Specialty chemicals |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Reactions

Chroman-6-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It facilitates the introduction of sulfonyl groups into target molecules, enhancing their reactivity and biological activity.

Reactions Involving this compound

- Nucleophilic Substitution : The sulfonyl chloride group readily reacts with nucleophiles to form sulfonamides and other derivatives.

- Electrophilic Aromatic Substitution : This compound serves as an effective electrophile in aromatic substitution reactions.

- Photocatalytic Reactions : It can be employed in photocatalytic synthesis, particularly for generating sulfonyl chlorides from arenediazonium salts, showcasing high tolerance towards various functional groups.

Biological Applications

Modification of Biomolecules

this compound is utilized in the modification of biomolecules such as peptides and proteins. This modification aids in studying their structure and function, particularly in understanding how alterations affect biological activity.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising anti-cancer properties by interacting with androgen receptors, thereby modulating signaling pathways relevant to hormone-dependent cancers like prostate cancer .

Medicinal Chemistry

Synthesis of Therapeutic Agents

this compound has been instrumental in developing novel therapeutic agents, particularly anti-inflammatory and anticancer drugs. For instance, studies have shown that certain coumarin derivatives synthesized from this compound demonstrate significant apoptotic activity against HepG2 cancer cells.

Industrial Applications

Production of Dyes and Specialty Chemicals

In industrial settings, this compound is used for synthesizing dyes, pigments, and other specialty chemicals. Its ability to introduce sulfonyl groups makes it valuable for producing compounds with enhanced color properties or chemical stability.

Case Studies

- Synthesis of Coumarin Derivatives : Research demonstrated that this compound could be transformed into coumarin derivatives that exhibited significant anti-cancer activity against HepG2 cell lines with IC50 values indicating effective potency.

- Electrophilic Aromatic Substitution : A study highlighted the utility of this compound in electrophilic aromatic substitution reactions, where it outperformed traditional sulfonic acids due to its higher reactivity.

Mecanismo De Acción

The mechanism of action of chroman-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

(a) Stability and Reactivity

- Steric Effects : Alkyl-substituted chroman sulfonyl chlorides (e.g., 2,2-dimethyl variant) exhibit enhanced thermal stability compared to unsubstituted analogs, enabling reactions at higher temperatures .

- Electronic Effects : The electron-donating oxygen in the chroman ring may reduce electrophilicity of the sulfonyl chloride group compared to purely aromatic systems (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) .

- Hydrolytic Sensitivity : Like all sulfonyl chlorides, this compound is moisture-sensitive, requiring anhydrous handling .

Actividad Biológica

Chroman-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with the androgen receptor and potential applications in cancer therapy. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₁ClO₂S and a molar mass of approximately 302.82 g/mol. It is characterized by a unique chroman structure that enhances its reactivity compared to other sulfonyl chlorides. The compound can be synthesized through various methods, including photocatalytic reactions involving arenediazonium salts.

Research indicates that this compound interacts specifically with the androgen receptor (AR) , modulating its activity. This interaction is crucial for potential therapeutic applications in treating hormone-dependent cancers, such as prostate cancer. The biological activity of this compound may be influenced by environmental factors like temperature and pH, which affect its stability and hydrolysis rates.

Anticancer Activity

This compound has shown promising results in anti-cancer studies. A notable study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values of 3.48 ± 0.28 mM and 5.03 ± 0.39 mM for compounds 13a and 15a, respectively. These findings suggest that this compound and its derivatives could serve as potential anti-proliferative agents.

Antimicrobial Properties

In addition to anticancer activity, compounds derived from this compound have been evaluated for their antimicrobial properties. A study on sulfonamide derivatives indicated that certain compounds exhibited robust antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating their effectiveness .

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target | IC50 (mM) | Remarks |

|---|---|---|---|---|

| 13a | Cytotoxicity | HepG2 | 3.48 ± 0.28 | Significant anti-proliferative effect |

| 15a | Cytotoxicity | HepG2 | 5.03 ± 0.39 | Notable activity against liver cancer |

| 8b | Antibacterial | E. coli | MIC < X µg/mL | Effective against Gram-negative bacteria |

| 11b | Antibacterial | S. aureus | MIC < Y µg/mL | Effective against Gram-positive bacteria |

Note: Specific MIC values for compounds 8b and 11b need to be filled based on experimental data from referenced studies.

Safety and Toxicity Considerations

The safety profile of this compound has been assessed through various toxicity studies. In silico analyses indicated that while some derivatives may exhibit mutagenicity or allergenicity, others displayed favorable safety profiles without significant cardiac adverse effects .

Q & A

Q. What are the standard synthetic routes for Chroman-6-sulfonyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonation of chroman derivatives using chlorosulfonic acid or sulfur trioxide, followed by halogenation. Key parameters include temperature control (0–5°C to avoid side reactions), stoichiometric ratios of sulfonating agents, and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Yield optimization often requires iterative adjustment of solvent polarity and reaction time .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm the chroman backbone and sulfonyl chloride moiety (e.g., deshielded protons near the sulfonyl group).

- IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretching) and ~1170 cm⁻¹ (S-O stretching).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization). Cross-validation using elemental analysis (C, H, S, Cl) is advised for novel derivatives .

Q. How should researchers handle stability issues during storage of this compound?

The compound is moisture-sensitive and prone to hydrolysis. Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C. Periodic FT-IR or TLC checks (Rf shifts indicate degradation) are recommended. For long-term storage, derivatization into stable intermediates (e.g., sulfonamides) may be preferable .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitutions be resolved?

Contradictions in reactivity (e.g., with amines vs. alcohols) may arise from solvent effects (polar aprotic vs. protic) or steric hindrance at the sulfonyl center. Systematic kinetic studies under controlled conditions (e.g., varying solvent dielectric constants, nucleophile concentrations) can isolate contributing factors. Computational modeling (DFT calculations for transition-state energies) provides mechanistic insights into regioselectivity .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Directed Metalation : Use of directing groups (e.g., oxazolidinones) to enhance sulfonyl chloride’s electrophilicity at specific positions.

- Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired cross-reactivity.

- Catalysis : Lewis acids (e.g., ZnCl₂) to stabilize intermediates and lower activation barriers. Reaction monitoring via in-situ IR or LC-MS is critical for real-time optimization .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reaction systems?

- Molecular Dynamics (MD) : Simulate solvation effects and diffusion-controlled processes.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the chroman ring) with reaction rates. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Guidance

Q. How should researchers design experiments to address discrepancies in reported sulfonation efficiencies?

- Controlled Variables : Fix temperature, solvent, and reagent purity while varying one parameter (e.g., stoichiometry).

- Blind Replication : Repeat published procedures with independent reagent batches to identify batch-specific anomalies.

- Meta-Analysis : Aggregate data from multiple studies (using tools like RevMan) to identify outliers and consensus trends .

Q. What are best practices for documenting synthetic procedures and analytical data in publications?

- Experimental Section : Include exact reagent grades, equipment models, and environmental controls (e.g., humidity levels).

- Supporting Information : Provide raw spectral data (e.g., NMR FID files), chromatograms, and computational input files.

- Reproducibility Checklists : Adhere to ACS guidelines for reporting yields, error margins, and failed attempts .

Data Analysis and Reporting

Q. How can researchers integrate contradictory spectral data (e.g., unexpected NMR shifts) into a coherent analysis?

- Comparative Databases : Cross-reference with spectral libraries (e.g., SDBS, NIST) to identify artifacts.

- Dynamic NMR : Investigate temperature-dependent shifts caused by conformational flexibility.

- Isotopic Labeling : Use ³⁵S-labeled analogs to trace sulfonyl group behavior under reaction conditions .

Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.